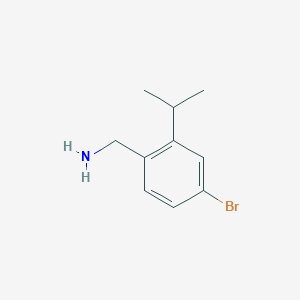
4-Bromo-2-(1-methylethyl)-benzenemethanamine
説明
4-Bromo-2-(1-methylethyl)-benzenemethanamine is a useful research compound. Its molecular formula is C10H14BrN and its molecular weight is 228.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Bromo-2-(1-methylethyl)-benzenemethanamine, also known as a derivative of the phenethylamine class, has garnered attention for its biological activity and potential therapeutic applications. This article provides a detailed examination of its biological properties, including mechanisms of action, case studies, and a summary of relevant research findings.
Chemical Structure and Properties
Chemical Formula: C10H14BrN
Molecular Weight: 229.14 g/mol
IUPAC Name: 4-Bromo-2-(1-methylethyl)benzenemethanamine
The compound features a bromine atom and an isopropyl group attached to a benzene ring, which influences its lipophilicity and biological interactions.
The biological activity of this compound is primarily mediated through its interactions with various receptors and enzymes. Its structure allows it to engage in:
- Receptor Modulation: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to mood, cognition, and pain perception.
- Enzyme Interaction: It can modulate enzyme activity involved in neurotransmitter synthesis or degradation, potentially affecting levels of serotonin, dopamine, or norepinephrine.
Biological Activity Overview
| Activity | Description |
|---|---|
| Neurotransmitter Modulation | Influences serotonin and dopamine pathways, potentially impacting mood disorders. |
| Analgesic Properties | Exhibits potential pain-relieving effects through interaction with opioid receptors. |
| Cytotoxic Effects | Some studies suggest the compound may induce apoptosis in certain cancer cell lines. |
Case Studies
-
Neuropharmacological Effects:
A study investigated the effects of similar phenethylamine derivatives on animal models. It was found that compounds with structural similarities to this compound exhibited significant changes in behavior indicative of altered neurotransmitter levels . -
Toxicology Reports:
In a case of intoxication involving a related compound (25B-NBOMe), high-performance liquid chromatography (HPLC) was used to quantify levels in serum and urine, highlighting the importance of structural analogs in understanding the safety profile of phenethylamines . -
Anti-Cancer Activity:
Research has indicated that certain derivatives can induce cytotoxicity in cancer cell lines by promoting apoptotic pathways. The mechanism involves the activation of specific signaling cascades that lead to cell death.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of phenethylamines, revealing that modifications such as bromination and alkyl substitutions significantly affect their biological properties .
Key Findings:
- Potency Variations: Structural variations lead to differences in receptor affinity and efficacy.
- Safety Profiles: Understanding the toxicological implications of these compounds is crucial for their potential therapeutic use.
特性
IUPAC Name |
(4-bromo-2-propan-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-7(2)10-5-9(11)4-3-8(10)6-12/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEAZBGNGDPCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















